molecular formula C20H23FN2O3 B6502303 N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1421468-68-9

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B6502303
CAS No.: 1421468-68-9
M. Wt: 358.4 g/mol
InChI Key: AKFJQMXOSJTIIY-UHFFFAOYSA-N
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Description

The compound N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide features a multifunctional structure combining a 2,5-dimethylfuran-3-carboxamide core with a propyl linker substituted by a 3-fluorophenyl group and a 2-oxopyrrolidin-1-yl moiety. However, direct pharmacological data for this compound are absent in the provided evidence; comparisons must rely on structurally related analogs.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-13-9-18(14(2)26-13)20(25)22-12-17(23-8-4-7-19(23)24)11-15-5-3-6-16(21)10-15/h3,5-6,9-10,17H,4,7-8,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFJQMXOSJTIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Reported Activity/Use
Target Compound 2,5-Dimethylfuran-3-carboxamide 3-Fluorophenyl; 2-oxopyrrolidin-1-yl propyl Inferred bioactivity (structural analogy)
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) Indazole-acetamide 3-Fluorophenyl; dimethylaminopropyl TRYS inhibitor (EC50: 6.9 µM)
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Dihydroisobenzofuran-carboxamide 4-Fluorophenyl; dimethylaminopropyl Not specified (pharmacopeial interest)
Perfluorinated sulfonamides (e.g., [68555-78-2]) Perfluoroalkyl sulfonamide Perfluorinated chains; dimethylaminopropyl Surfactants/industrial applications
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole-carbaldehyde 3-Chlorophenylsulfanyl; trifluoromethyl No activity data provided
Key Observations:
  • Fluorophenyl Positioning : The target compound’s 3-fluorophenyl group aligns with DDU86439 , whereas analogs in feature a 4-fluorophenyl substitution. The 3-position may enhance steric compatibility with biological targets compared to 4-substituted derivatives.
  • Heterocyclic Cores : The target’s 2,5-dimethylfuran-3-carboxamide contrasts with DDU86439’s indazole-acetamide and ’s dihydroisobenzofuran-carboxamide . Furan rings often confer metabolic stability, while indazole and isobenzofuran systems may influence binding affinity.
  • Linker Modifications: The 2-oxopyrrolidin-1-yl group in the target compound differs from the dimethylaminopropyl moieties in DDU86439 and . Pyrrolidinone groups can reduce basicity and improve blood-brain barrier penetration compared to tertiary amines.

Pharmacological and Physicochemical Properties

Activity Data (Where Available):
  • DDU86439: Demonstrated potent inhibition of Trypanosoma brucei TRYS (EC50: 6.9 µM) . The 3-fluorophenyl and dimethylaminopropyl groups likely contribute to target engagement.
  • Target Compound: While activity data are unavailable, its 2-oxopyrrolidin-1-yl group may enhance metabolic stability over dimethylamino analogs, which are prone to oxidation.
Physicochemical Comparisons:
  • Lipophilicity: The target’s 2,5-dimethylfuran and pyrrolidinone groups may increase logP compared to DDU86439’s indazole core.
  • Solubility: Perfluorinated compounds in exhibit extreme hydrophobicity, whereas the target’s carboxamide and pyrrolidinone could balance solubility and membrane permeability.

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